

# N-Isopropyl Carvedilol: A Technical Guide to a Key Impurity in Carvedilol Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N*-Isopropyl Carvedilol-*d*6

Cat. No.: B587584

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Carvedilol is a non-selective beta-adrenergic antagonist with alpha-1 blocking activity, widely prescribed for the management of hypertension and heart failure.<sup>[1][2]</sup> The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product.<sup>[3]</sup> N-Isopropyl Carvedilol has been identified as a process-related impurity in the synthesis of Carvedilol.<sup>[4]</sup> This technical guide provides an in-depth overview of N-Isopropyl Carvedilol, including its chemical identity, potential formation pathways, analytical detection methodologies, and the regulatory context for its control.

## Chemical Profile of N-Isopropyl Carvedilol

A comprehensive understanding of an impurity's chemical characteristics is fundamental for its effective identification and control.

| Characteristic    | Value                                                         | Reference |
|-------------------|---------------------------------------------------------------|-----------|
| IUPAC Name        | 1-(9H-Carbazol-4-yloxy)-3-[--INVALID-LINK--amino]-2-propanol  | [5]       |
| CAS Number        | 1246819-01-1                                                  | [5][6]    |
| Molecular Formula | C <sub>27</sub> H <sub>32</sub> N <sub>2</sub> O <sub>4</sub> | [7]       |
| Molecular Weight  | 448.55 g/mol                                                  | [7]       |
| Appearance        | Off-White Solid                                               | [7]       |
| Solubility        | Soluble in Methanol (MEOH) and Dimethyl Sulfoxide (DMSO)      | [7]       |

## Formation and Synthesis

N-Isopropyl Carvedilol is recognized as a process-related impurity, meaning it is typically formed during the synthesis of the Carvedilol API.[4][8] While the precise, detailed reaction mechanism for the formation of N-Isopropyl Carvedilol as a side-product is not extensively documented in publicly available literature, it is understood to arise from variations in the reactants or reaction conditions during the manufacturing process. The synthesis of Carvedilol often involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[9][10] It is plausible that the presence of an isopropylamine-containing starting material or intermediate, or a side reaction involving isopropylation, could lead to the formation of N-Isopropyl Carvedilol.

To facilitate its use as a reference standard for analytical purposes, N-Isopropyl Carvedilol is available for purchase from various chemical suppliers.[5][11][12] These reference standards are crucial for the validation of analytical methods and the accurate quantification of this impurity in Carvedilol batches.[3]

## Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of impurities are paramount for ensuring the quality of Carvedilol. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.[8][13]

## Experimental Protocol: Stability-Indicating HPLC Method

One published stability-indicating HPLC method is capable of separating Carvedilol from 19 potential process-related and degradation impurities, including N-Isopropyl Carvedilol.[4]

Chromatographic Conditions:

| Parameter             | Specification                                                                                                       |
|-----------------------|---------------------------------------------------------------------------------------------------------------------|
| Column                | Purosphere STAR RP 18-endcapped (250×4 mm, 3 µm)                                                                    |
| Mobile Phase A        | Acetonitrile:Buffer (10:1000 v/v)                                                                                   |
| Mobile Phase B        | Methanol:Acetonitrile:Buffer (500:400:150 v/v/v)                                                                    |
| Buffer                | 20 mM potassium dihydrogen phosphate with 1 ml triethylamine, pH adjusted to $2.8\pm0.05$ with orthophosphoric acid |
| Flow Rate             | 1.0 ml/min                                                                                                          |
| Column Temperature    | 50°C                                                                                                                |
| Detection Wavelengths | 226 nm and 240 nm                                                                                                   |
| Injection Volume      | 10 µl                                                                                                               |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0          | 100              | 0                |
| 10         | 100              | 0                |
| 30         | 0                | 100              |
| 60         | 0                | 100              |
| 62         | 100              | 0                |
| 70         | 100              | 0                |

This method has been validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, and sensitivity.[\[4\]](#)

## Regulatory Context and Acceptance Criteria

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in new drug substances.[\[14\]](#)[\[15\]](#) These guidelines provide a framework for identifying, qualifying, and setting acceptance criteria for impurities.

| Parameter                | Guideline                                                                                                                                                 |
|--------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Identification Threshold | For a maximum daily dose of $\leq 2\text{g/day}$ , the threshold for identification of an impurity is 0.10% or 1.0 mg per day intake, whichever is lower. |
| Qualification Threshold  | For a maximum daily dose of $\leq 2\text{g/day}$ , the threshold for qualification of an impurity is 0.15% or 1.0 mg per day intake, whichever is lower.  |
| Reporting Threshold      | For a maximum daily dose of $\leq 2\text{g/day}$ , the threshold for reporting an impurity is 0.05%.                                                      |

Note: These are general ICH Q3A(R2) thresholds and specific limits for Carvedilol impurities may be defined in pharmacopoeial monographs.[\[14\]](#)[\[15\]](#)

Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level.[14][15] For N-Isopropyl Carvedilol, specific toxicological or pharmacological data is not readily available in the public domain. Therefore, its control to within the limits set by regulatory guidelines and pharmacopoeias is essential.

## Carvedilol Signaling Pathway

Understanding the mechanism of action of the parent drug is important in the context of impurity profiling. Carvedilol exerts its therapeutic effects through the blockade of beta-1, beta-2, and alpha-1 adrenergic receptors.[1][2][16] This multi-faceted mechanism leads to a reduction in heart rate, cardiac contractility, and blood pressure.[16]





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. veeprho.com [veeprho.com]
- 6. N-Isopropyl Carvedilol | C27H32N2O4 | CID 59432710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. allmpus.com [allmpus.com]
- 8. alentrис.org [alentrис.org]
- 9. jocpr.com [jocpr.com]
- 10. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]
- 11. Carvedilol N-Isopropyl Impurity - Opulent Pharma [opulentpharma.com]
- 12. [N-Isopropyl Carvedilol (25 mg) (1-(9H-Carbazol-4-yloxy)-3-[[2-(2-methoxyphenoxy)ethyl] (1-methylethyl)amino]-2-propanol) (COLD SHIPMENT REQUIRED)] - CAS [1246819-01-1] [store.usp.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. database.ich.org [database.ich.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. What is the mechanism of Carvedilol? [synapse.patsnap.com]
- To cite this document: BenchChem. [N-Isopropyl Carvedilol: A Technical Guide to a Key Impurity in Carvedilol Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b587584#n-isopropyl-carvedilol-as-a-known-impurity-of-carvedilol>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)